Morpholino(1H-pyrazol-3-yl)methanone is a significant compound in the field of organic chemistry, particularly known for its potential applications in medicinal chemistry and materials science. This compound features a morpholino group attached to a pyrazole ring, making it a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, which can lead to the development of new pharmaceuticals and materials.
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with morpholine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) . The synthesis routes are designed to optimize yield and purity, making it suitable for both laboratory and industrial applications.
Morpholino(1H-pyrazol-3-yl)methanone falls under the category of heterocyclic compounds, specifically as a pyrazole derivative. It is classified as an amide due to the presence of the methanone functional group. This classification plays a crucial role in determining its chemical behavior and potential applications.
The synthesis of Morpholino(1H-pyrazol-3-yl)methanone typically involves several key steps:
The reaction conditions are typically optimized for temperature and time to maximize yield. For instance, reactions may be conducted at elevated temperatures (around 60 °C) to increase reaction rates and product formation .
Morpholino(1H-pyrazol-3-yl)methanone features a distinctive molecular structure characterized by:
The molecular formula for Morpholino(1H-pyrazol-3-yl)methanone is , with a molecular weight of approximately 196.22 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Morpholino(1H-pyrazol-3-yl)methanone can participate in various chemical reactions, including:
For oxidation reactions, an acidic medium is often required to facilitate the process. Conversely, reduction typically occurs in an anhydrous environment to prevent unwanted side reactions.
The mechanism of action for Morpholino(1H-pyrazol-3-yl)methanone involves its interaction with biological targets:
Morpholino(1H-pyrazol-3-yl)methanone is typically a solid at room temperature with moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide.
Key chemical properties include:
Relevant data on melting point, boiling point, and solubility can be obtained through experimental characterization methods.
Morpholino(1H-pyrazol-3-yl)methanone has several promising applications:
The structural significance of morpholino-pyrazole hybrids stems from complementary electronic and steric properties that synergistically enhance target engagement. X-ray crystallographic analysis of related compounds reveals key structural features:
Table 1: Structural Parameters of Morpholino-Pyrazole Hybrids
Parameter | Value Range | Functional Implication |
---|---|---|
Pyrazole C3-C(O) bond | 1.46-1.49 Å | Enhanced conjugation for target binding |
Morpholine N-C(O) bond | 1.33-1.35 Å | Restricted rotation for defined conformation |
C(O)-N-C-C torsion | 165-175° | Optimal hydrogen bond acceptor geometry |
Pyrazole-morpholine dihedral | 15-35° | Balanced planarity and 3D accessibility |
Functionally, the pyrazole ring contributes to hydrogen bonding (via N2-H) and dipole interactions, while the morpholine oxygen serves as a potent hydrogen bond acceptor with calculated electrostatic potential values of approximately -42 kcal/mol at the oxygen site. The carbonyl linker enhances membrane permeability by reducing overall polarity while maintaining water solubility through the morpholine's hydrophilic character. This balanced amphiphilicity yields calculated logP values in the 1.2-1.8 range, situating these hybrids within optimal drug-like property space [1] [3].
Pyrazole-containing pharmacophores trace their therapeutic origins to antipyrine (phenazone), synthesized in 1883 as the first pyrazolone-based antipyretic agent. This breakthrough initiated systematic exploration of pyrazole derivatives, leading to several FDA-approved drugs:
Structure-activity relationship (SAR) studies reveal consistent improvement in therapeutic profiles when pyrazoles incorporate electron-withdrawing groups at C4. The 4-nitro substitution in particular enhances antimicrobial activity by increasing electrophilicity at C5, enabling nucleophilic attack by biological thiols [2]. Contemporary medicinal chemistry exploits this reactivity by strategically appending the morpholine moiety via carbonyl linkage, creating hybrids with dual mechanisms of action.
The morpholine ring (tetrahydro-1,4-oxazine) serves as a versatile pharmacophore modifier with multifaceted roles in drug design:
The strategic incorporation of morpholine into pyrazole hybrids specifically addresses pharmacokinetic limitations of traditional pyrazolone drugs, particularly their rapid Phase II glucuronidation and poor blood-brain barrier penetration.
Morpholino(pyrazolyl)methanone derivatives demonstrate significant potential across therapeutic domains:
Table 2: Therapeutic Applications of Morpholino-Pyrazole Hybrid Derivatives
Therapeutic Area | Lead Compound | Biological Activity | Structure-Activity Insights |
---|---|---|---|
Antimicrobials | 4-Nitro-3-yl-morpholino methanone | MIC 7.3 μg/mL (S. aureus) [2] | 4-Nitro essential; morpholine enhances uptake |
Antimalarials | PvNMT inhibitor series | SI 125.3 against human NMT [5] | Morpholine oxygen H-bonds to Leu421/Gly423 |
Anticancer Agents | 1-(4-Methoxyphenyl)-5-morpholino-1H-pyrazol-3-yl)ethanone | Not reported (in development) [4] | Methoxyphenyl enhances cellular accumulation |
CNS Agents | Edaravone-morpholine analogs | Enhanced BBB penetration vs. edaravone [2] | Morpholine reduces P-glycoprotein efflux |
In synthetic methodology, these hybrids enable novel cyclocondensation reactions with β-dicarbonyl compounds to form fused polyheterocyclic systems. Recent advances demonstrate their utility in asymmetric catalysis for producing chiral pyrazolidinones with >90% enantiomeric excess when using cinchona-modified catalysts [2]. The commercial availability of key intermediates like 1-(1-(4-Methoxyphenyl)-5-morpholino-1H-pyrazol-3-yl)ethanone (CAS 61323-14-6) further accelerates derivative synthesis for structure-activity optimization [4].
Scheme 1: Synthetic Routes to Morpholino-Pyrazole Hybrids
Ribonucleoside → [1. NH₂OH/HCl, 2. NaBH₄] → Morpholino subunit → [Trityl protection] ↓ [Phosphoroamidate activation + solid-phase synthesis] → Morpholino(1H-pyrazol-3-yl)methanone core ↓ Functionalization: - C4 electrophilic substitution (NO₂, Br, CF₃) - N1 alkylation/arylation - Morpholine N-acylation
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6